molecular formula C19H16N4O2 B2833255 5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile CAS No. 2415630-94-1

5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile

Cat. No.: B2833255
CAS No.: 2415630-94-1
M. Wt: 332.363
InChI Key: POHOJZHHEJGSKJ-UHFFFAOYSA-N
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Description

5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications

Conducting Polymers from Pyrrole Derivatives

Research on derivatized bis(pyrrol-2-yl) arylenes, including a series of compounds synthesized for their low oxidation potentials, indicates their utility in developing conducting polymers. These polymers are stable in their conducting form due to low oxidation potentials, highlighting their potential in electronic applications (Sotzing et al., 1996).

Crystal Structure Determination

The crystal structure determination of pyridine derivatives with varying substituents provides a basis for understanding molecular configurations and bonding, which is crucial for the development of materials and compounds with specific properties (Moustafa & Girgis, 2007).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been synthesized and screened for antimicrobial and antioxidant activities, indicating their potential in pharmaceutical and biomedical research (Flefel et al., 2018).

Antioxidant Activity of Fused Heterocyclic Compounds

Studies on tetrahydropyrimidine derivatives for the synthesis of fused heterocyclic compounds have shown significant antioxidant activities, underscoring their potential in combating oxidative stress-related diseases (Salem et al., 2015).

Properties

IUPAC Name

5-(5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-8-14-6-7-15(9-21-14)22-11-16-17(12-22)19(25)23(18(16)24)10-13-4-2-1-3-5-13/h1-7,9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHOJZHHEJGSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=CN=C(C=C3)C#N)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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